molecular formula C20H16FNO B269450 2-[1,1'-biphenyl]-4-yl-N-(4-fluorophenyl)acetamide

2-[1,1'-biphenyl]-4-yl-N-(4-fluorophenyl)acetamide

Cat. No.: B269450
M. Wt: 305.3 g/mol
InChI Key: LRGNTMVNNMDQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1'-biphenyl]-4-yl-N-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a biphenyl group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-N-(4-fluorophenyl)acetamide typically involves the reaction of biphenyl-4-yl acetic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1,1'-biphenyl]-4-yl-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of biphenyl-4-yl-N-(4-fluorophenyl)acetamide oxides or hydroxylated derivatives.

    Reduction: Formation of biphenyl-4-yl-N-(4-fluorophenyl)ethylamine.

    Substitution: Formation of substituted biphenyl-4-yl-N-(4-fluorophenyl)acetamide derivatives.

Scientific Research Applications

2-[1,1'-biphenyl]-4-yl-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-[1,1'-biphenyl]-4-yl-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yl)-N-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    2-(biphenyl-4-yl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, which can influence its properties.

    2-(biphenyl-4-yl)-N-(4-methylphenyl)acetamide: Contains a methyl group, which can alter its steric and electronic characteristics.

Uniqueness

2-[1,1'-biphenyl]-4-yl-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H16FNO

Molecular Weight

305.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C20H16FNO/c21-18-10-12-19(13-11-18)22-20(23)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23)

InChI Key

LRGNTMVNNMDQGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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